molecular formula C7H3BrF4O3S B6158382 4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride CAS No. 1373232-48-4

4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride

Cat. No.: B6158382
CAS No.: 1373232-48-4
M. Wt: 323.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride is a halogenated aromatic sulfonyl fluoride with the molecular formula C₇H₃BrF₄O₃S (calculated molecular weight: 322.97 g/mol). Key structural features include:

  • Sulfonyl fluoride (-SO₂F) at position 1, a reactive group widely used in covalent inhibitors and click chemistry due to its hydrolytic stability compared to sulfonyl chlorides.
  • Bromine at position 4, which serves as a versatile handle for cross-coupling reactions.
  • Trifluoromethoxy (-OCF₃) at position 2, an electron-withdrawing group that enhances electrophilicity of the sulfonyl fluoride.

Properties

CAS No.

1373232-48-4

Molecular Formula

C7H3BrF4O3S

Molecular Weight

323.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride with a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group. Common reagents used in this synthesis include sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield sulfonamide derivatives, while coupling reactions produce biaryl compounds .

Scientific Research Applications

4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is investigated for its potential use in the development of biologically active molecules, including pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of 4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl fluoride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of stable derivatives. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares key analogues, highlighting substituent diversity and functional group impacts:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride Br (4), -OCF₃ (2), -SO₂F (1) C₇H₃BrF₄O₃S 322.97 Not available High electrophilicity; potential covalent inhibitor
4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride Br (4), -OCF₃ (2), -SO₂Cl (1) C₇H₃BrClF₃O₃S 339.42 175278-14-5 Higher reactivity than fluoride; prone to hydrolysis
4-Bromo-3-methylbenzene-1-sulfonyl fluoride Br (4), -CH₃ (3), -SO₂F (1) C₇H₆BrFO₂S 253.09 1030832-29-1 Methyl group reduces electrophilicity; suited for mild reactions
3-Bromo-4-(fluorosulfonyl)benzoic acid Br (3), -SO₂F (4), -COOH (1) C₇H₄BrFO₄S 283.07 1935472-28-8 Carboxylic acid enables hydrogen bonding; acidic properties
4-(3-(Trifluoromethoxy)benzyloxy)benzene-1-sulfonyl chloride -OCF₃ (3), -OCH₂Ph (4), -SO₂Cl (1) C₁₄H₁₀ClF₃O₄S 382.74 Not available Trifluoromethoxy enhances sulfonyl chloride reactivity
Key Observations:
  • Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound increases sulfonyl fluoride electrophilicity, favoring nucleophilic substitution compared to methyl-substituted analogues.
  • Sulfonyl Fluoride vs. Chloride : Sulfonyl fluorides exhibit superior hydrolytic stability, making them preferable in biological applications (e.g., covalent drug design). Chlorides, while more reactive, are less stable in aqueous environments.
  • Functional Group Diversity : Carboxylic acid derivatives (e.g., 3-bromo-4-(fluorosulfonyl)benzoic acid) introduce acidity and hydrogen-bonding capacity, expanding utility in coordination chemistry.

Structural Analogues in Medicinal Chemistry

  • Heterocyclic Derivatives : Pyridine-based analogues (e.g., 4-bromo-2-(trifluoromethoxy)pyridine) replace the benzene ring with a nitrogen-containing heterocycle, altering electronic properties and bioavailability.
  • Sulfonamide Derivatives : Morpholine and piperidine sulfonamides derived from 4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride (e.g., OT-5624, OT-5625) demonstrate the scaffold’s versatility in generating bioactive molecules.

Biological Activity

4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

  • Molecular Formula : C7H4BrF3O2S
  • Molecular Weight : 303.07 g/mol
  • CAS Number : 50998018

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors involved in critical metabolic pathways.

The compound acts as an electrophilic agent that can form covalent bonds with nucleophilic sites in proteins, particularly those containing amino acids such as cysteine and serine. This covalent modification can lead to inhibition of enzymatic activity, impacting various biological processes.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in cancer biology .
  • Antiproliferative Effects : In vitro studies demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. The IC50 values obtained from these studies indicate significant potency against specific cancer types .
  • Selectivity : The selectivity profile of the compound has been explored, revealing that it preferentially inhibits BCAT1 over BCAT2, which may enhance its therapeutic potential by minimizing off-target effects .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

StudyFindings
Study 1 Evaluated the compound's effect on BCAT1 activity, demonstrating an IC50 value of <20 μM, indicating strong inhibitory action .
Study 2 Investigated cytotoxicity across multiple cancer cell lines, reporting a significant reduction in cell viability at concentrations correlating with enzyme inhibition .
Study 3 Assessed the pharmacokinetics and bioavailability in animal models, showing promising results for further development .

Synthesis and Derivatives

The synthesis of this compound typically involves the trifluoromethanesulfonylation of suitable aryl precursors. This method allows for the introduction of the trifluoromethoxy group while maintaining high yields and specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.